molecular formula C7H4BrN3O2 B6246251 3-azido-5-bromobenzoic acid CAS No. 2408962-16-1

3-azido-5-bromobenzoic acid

Cat. No.: B6246251
CAS No.: 2408962-16-1
M. Wt: 242
InChI Key:
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Description

3-Azido-5-bromobenzoic acid is an organic compound with the molecular formula C7H4BrN3O2 It is a derivative of benzoic acid, where the hydrogen atoms at positions 3 and 5 on the benzene ring are replaced by an azido group (N3) and a bromine atom (Br), respectively

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-azido-5-bromobenzoic acid typically involves the introduction of the azido group and the bromine atom onto the benzoic acid framework. One common method is the diazotization of 3-amino-5-bromobenzoic acid followed by azidation. The reaction conditions often include the use of sodium nitrite (NaNO2) and hydrochloric acid (HCl) to form the diazonium salt, which is then treated with sodium azide (NaN3) to introduce the azido group.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures due to the potentially hazardous nature of azides.

Chemical Reactions Analysis

Types of Reactions

3-Azido-5-bromobenzoic acid can undergo various chemical reactions, including:

    Substitution Reactions: The azido group can be replaced by other nucleophiles under suitable conditions.

    Reduction Reactions: The azido group can be reduced to an amine group using reducing agents like hydrogen gas (H2) in the presence of a catalyst.

    Coupling Reactions: The bromine atom can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

    Substitution: Sodium azide (NaN3) for azidation.

    Reduction: Hydrogen gas (H2) with a palladium catalyst.

    Coupling: Palladium catalysts and boronic acids for Suzuki-Miyaura coupling.

Major Products

    Substitution: Formation of various substituted benzoic acids.

    Reduction: Formation of 3-amino-5-bromobenzoic acid.

    Coupling: Formation of biaryl compounds.

Scientific Research Applications

3-Azido-5-bromobenzoic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Potential use in bioconjugation reactions due to the reactivity of the azido group.

    Medicine: Investigated for its potential in drug development, particularly in the synthesis of bioactive compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-azido-5-bromobenzoic acid largely depends on the specific reactions it undergoes. The azido group is highly reactive and can participate in click chemistry reactions, forming stable triazole rings. The bromine atom can act as a leaving group in substitution reactions, facilitating the formation of new chemical bonds.

Comparison with Similar Compounds

Similar Compounds

    3-Amino-5-bromobenzoic acid: Similar structure but with an amino group instead of an azido group.

    3-Bromo-5-iodobenzoic acid: Contains an iodine atom instead of an azido group.

    3-Bromobenzoic acid: Lacks the azido group, only has a bromine atom.

Uniqueness

3-Azido-5-bromobenzoic acid is unique due to the presence of both an azido group and a bromine atom on the benzene ring. This combination of functional groups provides distinct reactivity patterns, making it a valuable compound for various synthetic applications.

Properties

CAS No.

2408962-16-1

Molecular Formula

C7H4BrN3O2

Molecular Weight

242

Purity

95

Origin of Product

United States

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